An In-Depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzonitrile for Advanced Research Applications
An In-Depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzonitrile for Advanced Research Applications
Executive Summary: This document provides a comprehensive technical overview of 4-Amino-2-fluoro-3-methylbenzonitrile (CAS No. 757247-93-1), a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine for derivatization, a nitrile group as a versatile chemical handle, and fluorine and methyl groups for modulating physicochemical properties, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide details its chemical and physical properties, provides an expert analysis of its spectral characteristics, outlines a plausible synthetic route and reactivity profile, and discusses its applications, analytical methodologies, and safety protocols. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this compound in their discovery and development pipelines.
Introduction
The Strategic Role of Fluorinated Intermediates in Drug Discovery
The incorporation of fluorine into bioactive molecules is a well-established strategy in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its target protein.[1][2] Consequently, fluorinated building blocks are indispensable tools for fine-tuning the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.[3]
4-Amino-2-fluoro-3-methylbenzonitrile: A Versatile Synthetic Scaffold
4-Amino-2-fluoro-3-methylbenzonitrile emerges as a particularly strategic intermediate. The molecule presents three distinct points of chemical functionality:
-
Aromatic Amine: The primary amine at the C4 position is a nucleophilic site, ideal for a wide range of subsequent reactions, including amide bond formation, diazotization, and N-alkylation, enabling the construction of diverse compound libraries.
-
Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, serving as a key precursor for more complex structures.
-
Fluorine and Methyl Substitution: The ortho-fluoro and meta-methyl substituents relative to the amine create a specific electronic and steric environment. The fluorine atom can engage in favorable hydrogen bond interactions and modulate the pKa of the adjacent amine, while the methyl group provides a lipophilic contact point.
This guide serves as a foundational resource for understanding and utilizing this high-value chemical intermediate.
Physicochemical and Structural Properties
The fundamental properties of 4-Amino-2-fluoro-3-methylbenzonitrile are critical for its application in synthesis and formulation.
Chemical Identity
| Property | Value | Reference |
| CAS Number | 757247-93-1 | [4] |
| Molecular Formula | C₈H₇FN₂ | [4] |
| Molecular Weight | 150.16 g/mol | [4][5] |
| IUPAC Name | 4-amino-2-fluoro-3-methylbenzonitrile | [4] |
| InChI Key | GTAKXKONKSMWLZ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=C(N)C=CC(C#N)=C1F | [4] |
Physical and Computed Properties
| Property | Value | Reference |
| Purity | ≥97% | [4] |
| LogP | 1.66 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Appearance | Assumed to be a solid at room temperature based on related structures. |
Molecular Structure
The two-dimensional structure of the molecule highlights the spatial relationship between its key functional groups.
Caption: 2D structure of 4-Amino-2-fluoro-3-methylbenzonitrile.
Spectral Characterization: An Expert Perspective
While specific spectral data for this compound are not widely published, its structure allows for a robust prediction of its key spectral features. This analysis is crucial for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons will appear as doublets in the 6.5-7.5 ppm range, with coupling constants typical for ortho and meta relationships. The primary amine protons (-NH₂) will likely present as a broad singlet around 3.5-5.0 ppm, the position of which is solvent-dependent. The methyl group (-CH₃) protons will appear as a sharp singlet further upfield, likely in the 2.0-2.5 ppm region.
-
¹³C NMR Spectroscopy: The carbon spectrum will feature eight distinct signals. The nitrile carbon (C≡N) is expected in the 115-125 ppm range. The six aromatic carbons will resonate between 110-160 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The methyl carbon will be found in the upfield region, typically 15-25 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.[6][7]
-
N-H Stretch: A pair of medium-to-sharp peaks between 3300-3500 cm⁻¹ is characteristic of the symmetric and asymmetric stretching of the primary amine.
-
C≡N Stretch: A sharp, strong absorption around 2220-2260 cm⁻¹ confirms the presence of the nitrile group.
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region will indicate the C-F bond.
-
Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
-
-
Mass Spectrometry: The molecular ion peak (M+) in a mass spectrum would appear at an m/z corresponding to its molecular weight (150.16). High-resolution mass spectrometry would confirm the elemental composition of C₈H₇FN₂.
Synthesis and Reactivity
Proposed Synthetic Workflow
A plausible and efficient synthesis can be designed based on established methodologies for related fluorinated aromatics. The following workflow represents a logical approach for laboratory-scale preparation.
Caption: Proposed synthetic pathways to the target compound.
Protocol: Synthesis via Sandmeyer Reaction (Pathway A)
This protocol is a representative, self-validating procedure. The rationale for key steps is provided to enhance understanding and adaptability.
Step 1: Nitration of 2-Fluoro-3-methylaniline
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Setup: In a flask cooled to 0-5 °C in an ice-salt bath, add 2-fluoro-3-methylaniline (1.0 eq).
-
Acidification: Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the low temperature.
-
Rationale: This protonates the aniline, forming the anilinium salt, which deactivates the ring slightly to prevent over-nitration and directs the incoming nitro group.
-
-
Nitration: Add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir at 0-5 °C for 2-3 hours. Monitor reaction completion by TLC or HPLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until pH 7-8. The product, 2-fluoro-3-methyl-4-nitroaniline, will precipitate.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be necessary.
Step 2: Diazotization and Cyanation
-
Diazotization: Suspend the nitroaniline intermediate (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Rationale: This converts the primary amine into a diazonium salt, a versatile intermediate that is an excellent leaving group.
-
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) in DMF or a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.
-
Rationale: The copper cyanide facilitates the replacement of the diazonium group with a nitrile group.
-
-
Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Workup: Quench the reaction by pouring it into an aqueous solution of ammonia or sodium cyanide to complex with residual copper. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Chemical Reactivity Profile
The compound is a substrate for numerous transformations, making it a valuable synthetic hub.
Caption: Key reactivity pathways for the core molecule.
Applications in Research & Development
The primary application of 4-Amino-2-fluoro-3-methylbenzonitrile is as a foundational element in the synthesis of higher-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1][8]
-
Medicinal Chemistry: It serves as a starting point for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies. The specific substitution pattern can be crucial for achieving selectivity and potency.
-
Agrochemicals: This intermediate can be incorporated into novel herbicides and pesticides, where the fluorobenzonitrile motif is known to contribute to biological activity.[8]
-
Materials Science: Derivatives can be explored for applications in organic electronics and high-performance polymers.
Analytical Methodologies
Protocol: Purity Assessment by Reverse-Phase HPLC
Ensuring the purity of this intermediate is critical for reproducible downstream chemistry. A standard HPLC method is described below.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Rationale: A C18 column provides good retention for this moderately polar aromatic compound. The acidic mobile phase ensures the amine is protonated, leading to sharper peaks.
-
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Acetonitrile/Water to a concentration of ~0.5 mg/mL.
-
Analysis: Inject 5-10 µL and integrate the peak area to determine purity as a percentage of the total area.
Safety, Handling, and Storage
Proper handling of 4-Amino-2-fluoro-3-methylbenzonitrile is essential for laboratory safety. The following information is derived from supplier safety data.[4]
Hazard Identification
| Hazard | Description |
| Pictogram | GHS07: Harmful/Irritant |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 |
Handling and Personal Protective Equipment (PPE)
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.[4]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4]
-
Wash hands thoroughly after handling.[4]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
4-Amino-2-fluoro-3-methylbenzonitrile is a highly functionalized and synthetically versatile building block. Its combination of a reactive amine, a modifiable nitrile, and property-enhancing fluoro and methyl groups makes it a valuable asset for chemists in drug discovery, agrochemical research, and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in creating innovative chemical entities.
References
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PubChem. (n.d.). 4-Fluoro-3-methylbenzonitrile. Retrieved from [Link]
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EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]
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Carl ROTH. (n.d.). 4-Amino-3-fluorobenzonitrile, 100 g, CAS No. 63069-50-1. Retrieved from [Link]
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Appiah, C., et al. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Retrieved from [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile. Retrieved from [Link]
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Wilshire, J.F.K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
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